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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl cyanide is a versatile and effective cyanating agent in a variety of organic
transformations. Its utility stems from its ability to act as a source of both the cyanide anion and
the benzoyl group. This document provides detailed application notes and experimental
protocols for the use of benzoyl cyanide in several key cyanating reactions, including the
cyanobenzoylation of aldehydes, the copper-catalyzed cyanation of terminal alkynes, the
copper-catalyzed C-H cyanation of arenes, and the synthesis of a-aminonitriles from imines.

Cyanobenzoylation of Aldehydes

The reaction of aldehydes with benzoyl cyanide provides a straightforward method for the
synthesis of cyanohydrin benzoates. This transformation can be particularly useful as the
resulting products are stable, protected forms of cyanohydrins, which are valuable synthetic
intermediates. A notable advantage of this method is that it can proceed smoothly in the
presence of molecular sieves (MS 4A) in DMSO without the need for an acid or base catalyst.

Reaction Scheme:
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Caption: General scheme for the cyanobenzoylation of aldehydes.

Experimental Protocol

General Procedure for Cyanobenzoylation of Aldehydes:[1]

« To a solution of the aldehyde (1.0 mmol) in dry DMSO (2 mL) is added powdered 4A
molecular sieves (200 mg).

* Benzoyl cyanide (1.2 mmol) is added to the mixture at room temperature.

e The reaction mixture is stirred at room temperature and monitored by TLC.
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e Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad

of Celite.

e The filtrate is washed with water and brine, dried over anhydrous Na=SO4, and concentrated

under reduced pressure.

e The crude product is purified by silica gel column chromatography to afford the desired

cyanohydrin benzoate.

Substrate Scope and Yields

The cyanobenzoylation of various aldehydes with benzoyl cyanide proceeds in high to

excellent yields. The reaction is tolerant of a wide range of functional groups.

Entry Aldehyde (R-CHO) Product Yield (%)
Benzaldehyde
1 Benzaldehyde ) 95
cyanohydrin benzoate
4 &
2 Methoxybenzaldehyde 98
Methoxybenzaldehyde ]
cyanohydrin benzoate
) 4-Nitrobenzaldehyde
3 4-Nitrobenzaldehyde ) 92
cyanohydrin benzoate
) Cinnamaldehyde
4 Cinnamaldehyde ] 85
cyanohydrin benzoate
Cyclohexanecarboxal
Cyclohexanecarboxal ]
5 dehyde cyanohydrin 91
dehyde
benzoate
Heptanal cyanohydrin
6 Heptanal P Y y 88

benzoate

Copper-Catalyzed Cyanation of Terminal Alkynes

Benzoyl cyanide can be employed as a less toxic and stable cyanide source for the direct

cyanation of terminal alkynes.[2][3] This copper-catalyzed reaction, using air as the oxidant,
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provides a mild and efficient route to 3-arylpropiolonitriles.

Reaction Scheme:

Cu-Catalyzed Cyanation of Terminal Alkynes
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Caption: General scheme for the copper-catalyzed cyanation of terminal alkynes.

Experimental Protocol

General Procedure for the Copper-Catalyzed Cyanation of Terminal Alkynes:

e A mixture of the terminal alkyne (0.5 mmol), benzoyl cyanide (0.75 mmol), and a copper(l)
catalyst (e.g., Cul, 5 mol%) in a suitable solvent (e.g., DMF, 2 mL) is stirred in a vial open to
the air.
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e The reaction is heated to the optimal temperature (e.g., 80 °C) and monitored by TLC.

» After completion, the reaction mixture is cooled to room temperature, diluted with ethyl

acetate, and washed with water and brine.

e The organic layer is dried over anhydrous Na2SOa and concentrated in vacuo.

o The residue is purified by column chromatography on silica gel to give the desired

propiolonitrile.

Substrate Scope and Yields

This protocol is effective for a variety of terminal alkynes, affording the corresponding

propiolonitriles in good yields.

Terminal Alkyne (R-

Entry Product Yield (%)
C=CH)
1 Phenylacetylene 3-Phenylpropiolonitrile 85
4- 3-(4-
2 Methylphenylacetylen Methylphenyl)propiolo 88
e nitrile
4- 3-(4-
3 Methoxyphenylacetyle = Methoxyphenyl)propio 92
ne lonitrile
4- 3-(4-
4 Chlorophenylacetylen Chlorophenyl)propiolo 78
e nitrile
3-(Cyclohex-1-en-1-
5 1-Ethynylcyclohexene ] o 75
yl)propiolonitrile
6 1-Octyne 3-Heptylpropiolonitrile 65

Copper-Catalyzed C(sp?)-H Cyanation of
Naphthalenes
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Benzoyl cyanide serves as an effective cyano source in the copper-catalyzed, picolinamide-
directed C-H cyanation of naphthalenes. This method allows for the regioselective introduction
of a nitrile group at the C8 position of 1-(picolinamido)naphthalene derivatives.

Workflow Diagram:

Picolinamide-Directed C-H Cyanation Workflow

Start with
1-(Picolinamido)naphthalene
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Y
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Isolate 8-Cyano-1-
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Caption: Workflow for the directed C-H cyanation of naphthalenes.
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Experimental Protocol

General Procedure for the Picolinamide-Directed C8-H Cyanation of Naphthalenes:

e To a screw-capped vial are added the 1-(picolinamido)naphthalene substrate (0.2 mmaol),
benzoyl cyanide (0.3 mmol), Cu(TFA)z (10 mol%), and an oxidant (e.g., Agz20, 2.0 equiv.) in

a suitable solvent (e.g., DCE, 2 mL).

e The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 120 °C) for the

specified time.

 After cooling to room temperature, the mixture is filtered through a pad of Celite, and the

filtrate is concentrated.

o The residue is purified by preparative TLC or column chromatography on silica gel to afford

the C8-cyanated product.

Substrate Scope and Yields

A range of substituted 1-(picolinamido)naphthalene derivatives undergo C8-cyanation in

moderate to good yields.

Entry Substrate Product Yield (%)
N-(8-
N-(naphthalen-1-
1 o ) cyanonaphthalen-1- 75
yl)picolinamide o )
yl)picolinamide
N-(4- N-(8-cyano-4-
2 methylnaphthalen-1- methylnaphthalen-1- 82
yl)picolinamide yl)picolinamide
N-(4- N-(8-cyano-4-
3 methoxynaphthalen-1-  methoxynaphthalen-1- 78
yl)picolinamide yl)picolinamide
N-(4- N-(8-cyano-4-
4 chloronaphthalen-1- chloronaphthalen-1- 65

yl)picolinamide

yl)picolinamide
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Synthesis of a-Aminonitriles from Imines

Benzoyl cyanide can be utilized for the hydrocyanation of imines to produce a-aminonitriles,
which are precursors to a-amino acids. This reaction can proceed under catalyst-free
conditions, offering a simple and direct method for the synthesis of these important
compounds.

Reaction Mechanism:

Hydrocyanation of Imines Mechanism

' RIR2C=NR?3 '

' PhCOCN '

Nycleophilic attack of imine N on C|of CN

_____
-~ R

——>{_ [Adduct] je——

~
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—~——_——

Proton|ftransfer Hydrolysis

(RlRZC(CN)NHR?’) (_ PhCOOH )
N

—_—————
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Caption: Plausible mechanism for the hydrocyanation of imines.

Experimental Protocol

General Procedure for the Catalyst-Free Synthesis of a-Aminonitriles:

e To a solution of the imine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) is added
benzoyl cyanide (1.1 mmol) at room temperature.

e The reaction mixture is stirred at room temperature or with gentle heating and monitored by
TLC.
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e Upon completion, the solvent is removed under reduced pressure.

e The crude residue is then purified by column chromatography on silica gel to yield the a-
aminonitrile.

Substrate Scope and Yields

This method is applicable to a variety of imines, providing the corresponding a-aminonitriles in

good yields.
Entry Imine (R*R?C=NR3) Product Yield (%)
) - 2-Anilino-2-
1 N-Benzylideneaniline . 88
phenylacetonitrile
N-(4- 2-Anilino-2-(4-
2 methoxybenzylidene)a  methoxyphenyl)aceto 91
niline nitrile
. 2-(4-
N-Benzylidene-4- -
3 - Methoxyanilino)-2- 85
methoxyaniline o
phenylacetonitrile
N- 1-
4 Cyclohexylidenecyclo (Cyclohexylamino)cycl 79

hexylamine ohexanecarbonitrile

Safety Precautions

Benzoyl cyanide is a toxic substance and should be handled with appropriate safety
precautions in a well-ventilated fume hood. Wear personal protective equipment, including
gloves, safety glasses, and a lab coat. In case of contact, wash the affected area immediately
with plenty of water. Dispose of waste according to institutional guidelines.

Disclaimer: The protocols and information provided in these application notes are intended for
use by qualified professionals. The user assumes all responsibility for the safe handling and
use of the chemicals and procedures described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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